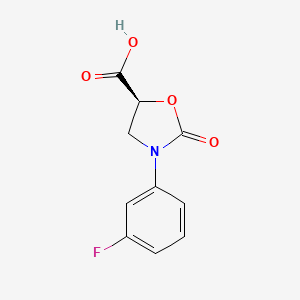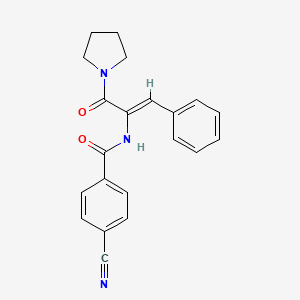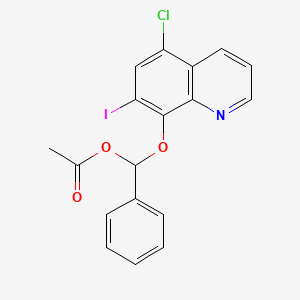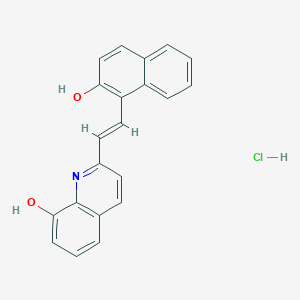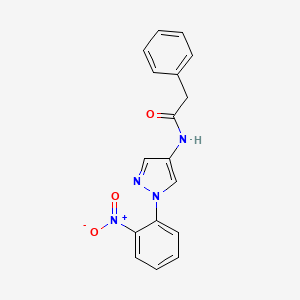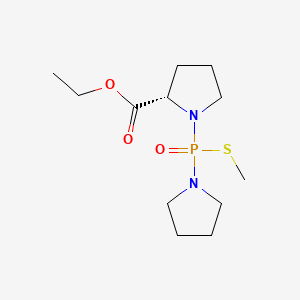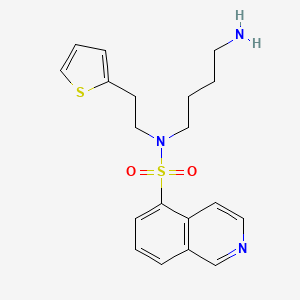
N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of isoquinoline-5-sulfonamide, followed by the introduction of the 4-aminobutyl and 2-(thiophen-2-yl)ethyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiophenes. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, amines, and thiols under various conditions such as reflux, microwave irradiation, or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with modified functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials, catalysts, or sensors.
作用机制
The mechanism of action of N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signaling pathways, metabolic pathways, or gene expression regulation affected by the compound.
相似化合物的比较
Similar Compounds
- N-(4-Aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
- N-(4-Aminobutyl)-N-(2-(pyridin-2-yl)ethyl)isoquinoline-5-sulfonamide
- N-(4-Aminobutyl)-N-(2-(furan-2-yl)ethyl)isoquinoline-5-sulfonamide
Uniqueness
N-(4-Aminobutyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
属性
CAS 编号 |
651307-36-7 |
|---|---|
分子式 |
C19H23N3O2S2 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H23N3O2S2/c20-10-1-2-12-22(13-9-17-6-4-14-25-17)26(23,24)19-7-3-5-16-15-21-11-8-18(16)19/h3-8,11,14-15H,1-2,9-10,12-13,20H2 |
InChI 键 |
CAZXIMPSUXJEIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


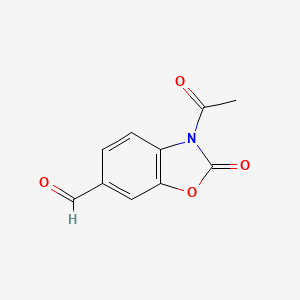

![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)
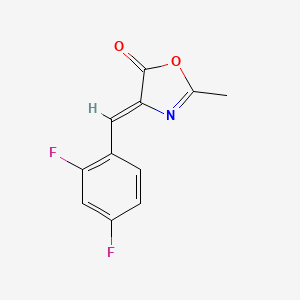
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbaldehyde](/img/structure/B12895403.png)
![Ethyl 4-{[(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoate](/img/structure/B12895415.png)
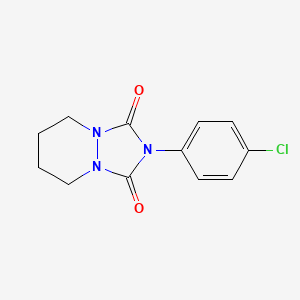
![5-{[(Oxan-2-yl)oxy]methyl}-1,3-dihydro-2-benzofuran](/img/structure/B12895425.png)
